(4-Cyclopropylthiadiazol-5-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone
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Overview
Description
(4-Cyclopropylthiadiazol-5-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropylthiadiazole ring with a pyrrolidinylsulfonylpiperidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylthiadiazol-5-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Cyclopropylthiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the Pyrrolidinylsulfonylpiperidine Moiety: This part of the molecule can be synthesized through a series of reactions, including sulfonylation and piperidine ring formation.
Coupling of the Two Moieties: The final step involves coupling the cyclopropylthiadiazole ring with the pyrrolidinylsulfonylpiperidine moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylthiadiazol-5-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Cyclopropylthiadiazol-5-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclopropylthiadiazol-5-yl)-(4-morpholin-1-ylsulfonylpiperidin-1-yl)methanone
- (4-Cyclopropylthiadiazol-5-yl)-(4-piperidin-1-ylsulfonylpiperidin-1-yl)methanone
Uniqueness
(4-Cyclopropylthiadiazol-5-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-cyclopropylthiadiazol-5-yl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S2/c20-15(14-13(11-3-4-11)16-17-23-14)18-9-5-12(6-10-18)24(21,22)19-7-1-2-8-19/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMYPBNEFOHBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=C(N=NS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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